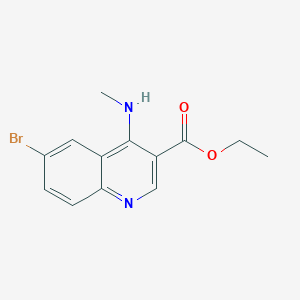

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Oxidation: N-oxides of the methylamino group.

Reduction: Dehalogenated quinoline derivatives.

Substitution: Quinoline derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry: Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. Quinoline derivatives are known to interfere with the DNA replication process in microorganisms.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer. Its ability to interact with biological macromolecules makes it a candidate for drug design.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials requiring quinoline-based structures.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and DNA. The bromine atom and the methylamino group play crucial roles in binding to active sites of enzymes or intercalating into DNA strands, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate

- Ethyl 6-bromo-4-aminquinoline-3-carboxylate

Comparison: Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is unique due to the presence of the methylamino group, which can enhance its biological activity compared to similar compounds with different substituents. The bromine atom at the 6th position also provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.

Biological Activity

Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound has the molecular formula C13H13BrN2O2 and a molecular weight of approximately 296.12 g/mol. Its structure features a quinoline ring system, which is known for its diverse biological activities.

Synthesis Methods:

The synthesis typically involves several steps:

- Bromination of quinoline derivatives.

- Nucleophilic substitution to introduce the methylamino group.

- Esterification to attach the ethyl ester group.

In industrial settings, continuous flow reactors may be used to enhance yield and purity by optimizing reaction conditions.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Quinoline derivatives are known for their ability to interfere with DNA replication in microorganisms, making them potential candidates for treating infections.

A study indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 mg/mL to 100 mg/mL . The compound's mechanism of action likely involves binding to bacterial enzymes or intercalating into DNA, disrupting normal cellular functions.

Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against specific cancer cell lines. Research has shown that quinoline derivatives can induce apoptosis in cancer cells by interacting with biological macromolecules, including enzymes involved in cell cycle regulation. Further investigation is needed to fully elucidate its pharmacological profile and therapeutic potential.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | 122794-99-4 | 0.88 | Hydroxy group enhances solubility and reactivity |

| Ethyl 6-bromoquinoline-3-carboxylate | 481054-89-1 | 0.85 | Lacks methylamino group, affecting biological activity |

| Methyl 8-bromoquinoline-5-carboxylate | 253787-45-0 | 0.84 | Different position of bromo substituent |

The presence of the methylamino group in this compound enhances its reactivity and biological activity compared to other derivatives.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction: The bromine atom and the methylamino group facilitate binding to DNA, disrupting replication processes in pathogens and cancer cells.

Case Studies

- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of several quinoline derivatives against E. coli and S. aureus, highlighting that derivatives with a methylamino group exhibited enhanced activity compared to those without .

- Cytotoxicity Against Cancer Cell Lines: Research on related quinoline compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may have similar effects pending further validation.

Properties

Molecular Formula |

C13H13BrN2O2 |

|---|---|

Molecular Weight |

309.16 g/mol |

IUPAC Name |

ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-7-16-11-5-4-8(14)6-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16) |

InChI Key |

XRSMYBFWJQLDPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.